![molecular formula C20H19N3O3 B2530316 6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-30-6](/img/structure/B2530316.png)
6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One such method involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, yielding the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid. This is then treated with ammonia in ethanol to give the amine, which is cyclized to the desired product .Molecular Structure Analysis
Pyrimidopyrimidines are characterized by two fused pyrimidine rings, each containing two nitrogen atoms. The structure may also include a single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivity of pyrimido[4,5-d]pyrimidines is influenced by the substituents linked to the ring carbon and nitrogen atoms . For instance, the introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has garnered interest due to its potential anticancer activity. Researchers have explored its effects on various cancer cell lines. For instance, thiazolopyrimidine derivatives related to this compound demonstrated excellent anticancer activity against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. These derivatives induced apoptosis by inhibiting cyclin-dependent kinase (CDK) enzymes .
Synthesis and Characterization
The compound was synthesized through a three-step reaction, with the condensation reaction of protected vanillin and 2-chloro-4,6-dimethylpyrimidine being the most efficient step. The overall yield was 72%. Characterization was performed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry, and theoretical density functional theory (DFT) calculations. The experimental and theoretical spectra matched well, validating the compound’s structure .
Spectroscopic Properties
Compound 7 exhibits interesting spectroscopic properties. UV-visible spectroscopy and steady-state fluorescence emission studies were conducted in solvents of varying polarities. Notably, it displayed a solvatochromism effect, with higher molar extinction coefficients and fluorescence quantum yields in toluene compared to acetonitrile or methanol. This sensitivity to solvent polarity makes it a promising candidate for further investigation .
Curcumin Analog
The compound is considered a curcumin analog. Curcumin, a natural polyphenol found in turmeric, has been extensively studied for its health benefits. By synthesizing analogs like this compound, researchers aim to enhance specific properties while retaining the underlying bioactivity of curcumin .
Potential Drug Development
Given its structural similarity to curcumin, this compound may serve as a starting point for drug development. Researchers could explore modifications to improve its pharmacological properties, bioavailability, and target specificity. Investigating its interactions with cellular pathways and receptors could lead to novel therapeutic agents .
Solvatochromism Studies
The solvatochromic behavior observed in compound 7 suggests its potential use as a sensor or probe for solvent polarity. Understanding how its fluorescence properties change in different environments could have applications in analytical chemistry and materials science .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-15-9-7-13(8-10-15)11-23-12-16-17(19(23)24)18(22-20(25)21-16)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMOKRYXLMMCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)


![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)
![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)
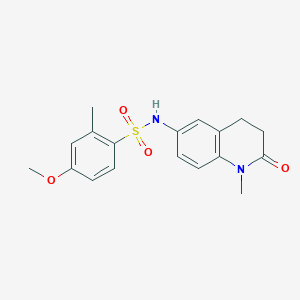
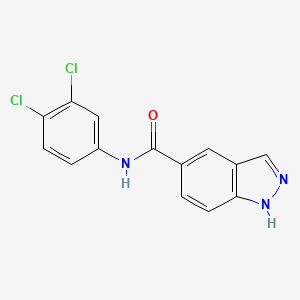
![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
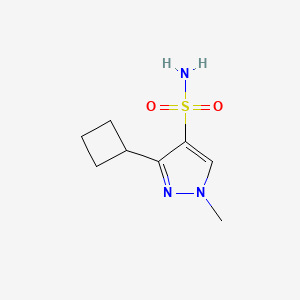
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
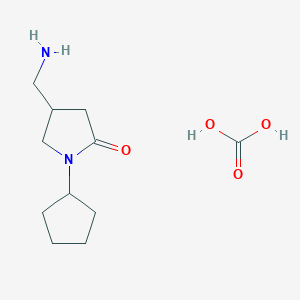
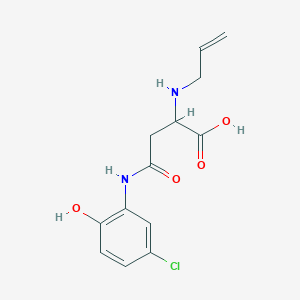
![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)